molecular formula C33H37IN2 B14813118 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide CAS No. 1333385-96-8

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide

Cat. No.: B14813118
CAS No.: 1333385-96-8
M. Wt: 588.6 g/mol
InChI Key: DZXSGMCSEFOYEQ-XBPPRYKJSA-M
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Preparation Methods

The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the naphthyl-substituted imidazole precursor.

    Reaction Conditions: The imidazole precursor is then reacted with an alkylating agent, such as methyl iodide, under controlled conditions to form the imidazolium salt.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial production methods may involve scaling up these reactions using larger quantities of starting materials and optimizing reaction conditions to ensure consistent yield and quality .

Chemical Reactions Analysis

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium core allows for substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Catalysis: As a carbene ligand precursor, it can form stable carbene complexes with transition metals, which are used in various catalytic processes.

Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents depending on the desired transformation .

Scientific Research Applications

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide has a wide range of scientific research applications, including :

    Chemistry: It is used as a carbene ligand precursor in organometallic chemistry, facilitating the formation of stable carbene-metal complexes for catalytic reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug development and delivery systems.

    Industry: It is utilized in industrial processes that require efficient and selective catalysis, such as polymerization and fine chemical synthesis.

Comparison with Similar Compounds

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide can be compared with other similar compounds, such as :

    1,3-Bis(2,6-di(3-pentyl)phenyl)imidazolium chloride: This compound has different substituents on the imidazolium core, leading to variations in reactivity and catalytic properties.

    3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione: This compound has a different core structure, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific naphthyl substituents and imidazolium core, which provide distinct reactivity and stability in various chemical processes .

Properties

CAS No.

1333385-96-8

Molecular Formula

C33H37IN2

Molecular Weight

588.6 g/mol

IUPAC Name

1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]imidazol-1-ium;iodide

InChI

InChI=1S/C33H37N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-23,30-31H,1-6H3;1H/q+1;/p-1/t30-,31-;/m1./s1

InChI Key

DZXSGMCSEFOYEQ-XBPPRYKJSA-M

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-]

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-]

Origin of Product

United States

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